molecular formula C18H21N5O B6072680 5-butyl-6-methyl-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one

5-butyl-6-methyl-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one

Cat. No.: B6072680
M. Wt: 323.4 g/mol
InChI Key: ZTTARLKHJPQBEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-butyl-6-methyl-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of pyrimidinones. This compound is characterized by its unique structure, which includes a quinazoline moiety attached to a pyrimidinone core. The presence of butyl and methyl groups further enhances its chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-butyl-6-methyl-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methylquinazoline with a suitable pyrimidinone precursor under controlled conditions. The reaction is often catalyzed by acids or bases, and the temperature and solvent used can significantly influence the yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and catalytic hydrogenation may also be employed to enhance the reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

5-butyl-6-methyl-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce more saturated pyrimidinone derivatives .

Scientific Research Applications

5-butyl-6-methyl-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-butyl-6-methyl-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate various biochemical pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-butyl-6-methyl-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one apart is its unique combination of functional groups and structural features.

Properties

IUPAC Name

5-butyl-4-methyl-2-[(4-methylquinazolin-2-yl)amino]-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O/c1-4-5-8-14-12(3)20-18(22-16(14)24)23-17-19-11(2)13-9-6-7-10-15(13)21-17/h6-7,9-10H,4-5,8H2,1-3H3,(H2,19,20,21,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTTARLKHJPQBEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(N=C(NC1=O)NC2=NC3=CC=CC=C3C(=N2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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